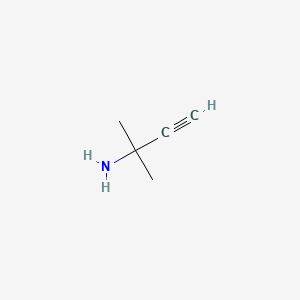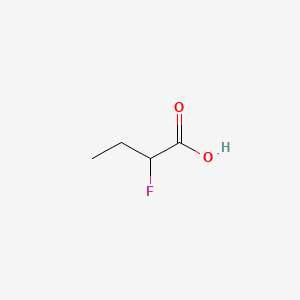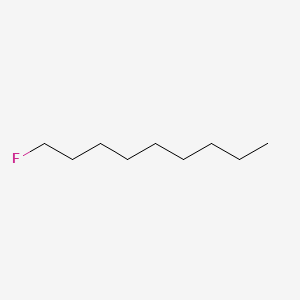
2-methylbut-3-yn-2-amine
Übersicht
Beschreibung
2-methylbut-3-yn-2-amine: is an organic compound with the molecular formula C5H9N and a molecular weight of 83.1317 g/mol . It is also known by other names such as 3-Amino-3-methyl-1-butyne and 1,1-Dimethylpropargylamine . This compound is characterized by the presence of both an amine group and a terminal alkyne group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbut-3-yn-2-amine typically involves the following steps:
Chlorination of 2-methyl-3-butyn-2-ol: This step involves the reaction of 2-methyl-3-butyn-2-ol with hydrochloric acid in the presence of a catalyst such as cuprous chloride to form 3-chloro-3-methyl-1-butyne.
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and purity. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-methylbut-3-yn-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-methylbut-3-yn-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methylbut-3-yn-2-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the alkyne group allows it to form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Propargylamine: Similar structure but lacks the methyl group on the alkyne carbon.
N-Methylpropargylamine: Similar structure but with an additional methyl group on the nitrogen atom.
3-Butyn-1-amine: Similar structure but with the amine group on a different carbon.
Uniqueness: 2-methylbut-3-yn-2-amine is unique due to the presence of both a terminal alkyne and a tertiary amine group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-methylbut-3-yn-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-5(2,3)6/h1H,6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGCBIWQHSRQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062752 | |
| Record name | 3-Butyn-2-amine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2978-58-7 | |
| Record name | 1,1-Dimethylpropargylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyn-2-amine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyn-2-amine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Butyn-2-amine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylprop-3-ynylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of 1,1-Dimethylpropargylamine in nickel electroplating?
A1: 1,1-Dimethylpropargylamine acts as a brightener and levelling agent in nickel electroplating baths []. Brighteners enhance the aesthetic appeal of the final nickel coating, increasing its reflectivity and shine. Levelling agents promote uniform deposition, filling in microscopic imperfections on the surface and creating a smoother, more level finish [].
Q2: How does 1,1-Dimethylpropargylamine compare to other additives used in nickel electroplating?
A2: Research indicates that nickel electrolytes containing 5 mg/L of MPA and 7.5 mg/L of sulfopropylated butynediol (HBOPS) produced nickel coatings with superior uniformity, gloss, and throwing power at low current densities compared to electrolytes containing other additives or lacking MPA []. This suggests a synergistic effect between MPA and HBOPS in optimizing these properties.
Q3: How does 1,1-Dimethylpropargylamine influence the structure of nickel deposits?
A3: While the specific mechanism of action of MPA in nickel electroplating wasn't fully elucidated in the provided research, it's stated that various organic additives can influence the structure and morphology of nickel deposits []. Cross-section analysis confirms the levelling effect of MPA on the deposited nickel layer []. Further investigation using techniques like XRD is indicated to understand the precise structural changes MPA induces in the nickel deposits.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















